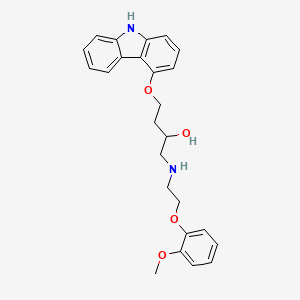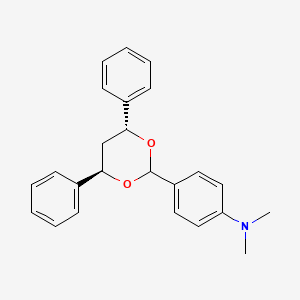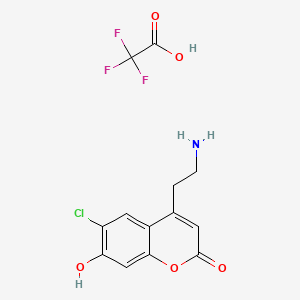
FFN102
Overview
Description
FFN-102 (trifluoroacetate salt) is a fluorescent false neurotransmitter that is a substrate for the dopamine transporter and vesicular monoamine transporter 2. It is a pH-dependent fluorescent probe that labels dopamine cell bodies, axons, and presynaptic terminals. This compound is used to monitor dopamine exocytosis and has a pKa of 6.2 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as dopamine and tyramine, primarily target dopamine receptors in the brain . These receptors play a crucial role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Mode of Action
Based on its structural similarity to dopamine and tyramine, it can be hypothesized that it might interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . This interaction could result in changes in the neurotransmitter levels in the brain, affecting various brain functions.
Biochemical Pathways
The compound might affect the dopamine synthesis pathway, which involves the conversion of the amino acid tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH), followed by the conversion of L-DOPA into dopamine . The compound’s interaction with this pathway could potentially influence the levels of dopamine in the brain, thereby affecting the downstream effects related to dopamine signaling.
Pharmacokinetics
Similar compounds like dopamine show rapid absorption and elimination . The bioavailability of this compound would depend on these ADME properties.
Result of Action
If it indeed interacts with dopamine receptors, it could potentially affect various brain functions regulated by dopamine, such as motor control, motivation, reward, learning, and memory .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the pH of the environment can influence the ionization state of the compound, which can, in turn, affect its absorption and distribution .
Preparation Methods
The preparation of FFN-102 (trifluoroacetate salt) involves the synthesis of 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one, which is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the product is obtained as a crystalline solid .
Chemical Reactions Analysis
FFN-102 (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
FFN-102 (trifluoroacetate salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe to study chemical reactions and interactions.
Biology: This compound is used to label and monitor dopamine cell bodies, axons, and presynaptic terminals.
Medicine: It is used in research to understand dopamine-related processes and disorders.
Industry: FFN-102 is used in the development of fluorescent probes and sensors for various applications.
Comparison with Similar Compounds
FFN-102 (trifluoroacetate salt) is unique compared to other similar compounds due to its specific fluorescence properties and its ability to label dopaminergic cells. Similar compounds include:
FFN-200: Another fluorescent false neurotransmitter with different fluorescence properties.
FFN-511: A compound with similar applications but different chemical structure and properties.
Sodium trifluoroacetate: A related compound used in different applications, such as trifluoromethylation reactions
Properties
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPXKAKVMJGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B560414.png)



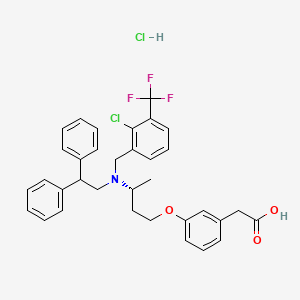
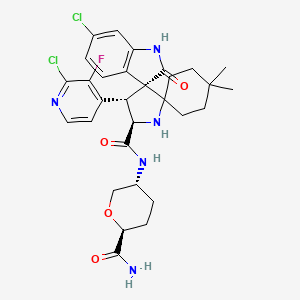
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)



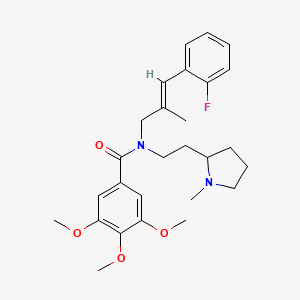
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
